molecular formula C16H13FN4O4S B10948434 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10948434
M. Wt: 376.4 g/mol
InChI Key: HCPDLMMLVADHGK-UHFFFAOYSA-N
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Description

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a pyrazolyl ring, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazolyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the pyrazolyl intermediate with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: The pyrazolyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).

Major Products

    Reduction: Formation of the corresponding amino compound.

    Substitution: Formation of substituted benzyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
  • 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a fluorobenzyl group, a pyrazolyl ring, and a nitrobenzenesulfonamide moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H13FN4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H13FN4O4S/c17-16-4-2-1-3-12(16)10-20-11-13(9-18-20)19-26(24,25)15-7-5-14(6-8-15)21(22)23/h1-9,11,19H,10H2

InChI Key

HCPDLMMLVADHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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